

3-Fluoro-5-methylphenol: An Intermediate for Novel Compound Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-5-methylphenol

Cat. No.: B1307441

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Introduction

3-Fluoro-5-methylphenol is a fluorinated aromatic organic compound that serves as a versatile intermediate in the synthesis of a variety of novel molecules with potential applications in the pharmaceutical and agrochemical industries. The presence of the fluorine atom and the methyl group on the phenol ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of the resulting compounds. This document provides an overview of the potential applications of **3-fluoro-5-methylphenol**, along with generalized experimental protocols for the synthesis of derivatives and hypothetical biological activity data.

While specific examples of blockbuster drugs or widely used agrochemicals derived directly from **3-fluoro-5-methylphenol** are not prominently featured in publicly available scientific literature, its structural motifs are present in various biologically active molecules. The protocols and data presented herein are based on established chemical transformations and predictive models for compounds of similar classes.

Physicochemical Properties of 3-Fluoro-5-methylphenol

A clear understanding of the physical and chemical properties of **3-fluoro-5-methylphenol** is essential for its effective use in synthesis.

Property	Value
CAS Number	216976-31-7
Molecular Formula	C ₇ H ₇ FO
Molecular Weight	126.13 g/mol
Appearance	White to off-white crystalline solid
Melting Point	46-48 °C
Boiling Point	199.8 °C at 760 mmHg
Solubility	Low in water, soluble in organic solvents

Applications in Novel Compound Synthesis

Pharmaceutical Applications: Kinase Inhibitors for Oncology

The 3-fluoro-5-methylphenyl moiety can serve as a key building block for the synthesis of kinase inhibitors. The fluorine atom can form favorable interactions within the ATP-binding pocket of various kinases, potentially enhancing potency and selectivity.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

Mutations in EGFR are implicated in various cancers. The following is a generalized protocol for the synthesis of a hypothetical EGFR inhibitor using **3-fluoro-5-methylphenol** as a starting material.

Experimental Protocol: Synthesis of a Hypothetical EGFR Inhibitor

- Step 1: Ether Synthesis (Williamson Ether Synthesis)
 - To a solution of **3-fluoro-5-methylphenol** (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
 - Stir the mixture at room temperature for 30 minutes.

- Add the desired electrophile, for example, 4-(bromomethyl)quinoline (1.1 eq).
- Heat the reaction mixture to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
- After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Step 2: Functionalization (e.g., Suzuki Coupling)
 - The methyl group on the phenol ring can be functionalized, for instance, by benzylic bromination followed by a Suzuki coupling to introduce further diversity. (Note: This is a more advanced and hypothetical step).

Hypothetical Biological Activity Data

Compound	Target	IC ₅₀ (nM)	Cell Line	Antiproliferative Activity (GI ₅₀ , μM)
Hypothetical Inhibitor A	EGFR	15	A549 (Lung Cancer)	0.5
Gefitinib (Reference)	EGFR	10	A549 (Lung Cancer)	0.4

Signaling Pathway Diagram



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EGFR Signaling Pathway Inhibition

Agrochemical Applications: Novel Fungicides

3-Fluoro-5-methylphenol can be utilized as a precursor for the development of novel fungicides. The incorporation of a fluorinated phenol moiety can enhance the efficacy and spectrum of activity of the resulting compounds.

Hypothetical Target: Succinate Dehydrogenase (SDHI)

Succinate dehydrogenase inhibitors are an important class of fungicides that disrupt the fungal respiratory chain.

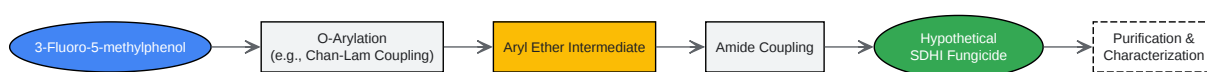
Experimental Protocol: Synthesis of a Hypothetical SDHI Fungicide

- Step 1: O-Arylation
 - Combine **3-fluoro-5-methylphenol** (1.0 eq) with a suitable boronic acid derivative (e.g., 2-chloropyridine-3-boronic acid, 1.2 eq) in a solvent mixture such as dichloromethane.
 - Add a copper(II) acetate catalyst and a base like pyridine.
 - Stir the reaction at room temperature under an air atmosphere until completion as monitored by TLC.
 - Filter the reaction mixture and concentrate the filtrate.
 - Purify the product by column chromatography.
- Step 2: Amide Coupling
 - The resulting ether can be further functionalized. For instance, if the coupled fragment contains a carboxylic acid, it can be activated (e.g., with thionyl chloride to form an acyl chloride) and then reacted with an appropriate amine to form the final amide-containing fungicide.

Hypothetical Fungicidal Activity Data

Compound	Pathogen	EC ₅₀ (µg/mL)
Hypothetical Fungicide B	Botrytis cinerea	0.8
Mycosphaerella fijiensis	1.2	
Boscalid (Reference)	Botrytis cinerea	1.5
Mycosphaerella fijiensis	2.0	

Experimental Workflow Diagram



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Synthetic Workflow for a Hypothetical Fungicide

Conclusion

3-Fluoro-5-methylphenol represents a valuable starting material for the synthesis of novel, biologically active compounds. While detailed public data on its direct application is limited, its structural features suggest significant potential in the fields of medicinal chemistry and agrochemical research. The provided hypothetical examples and generalized protocols serve as a foundation for researchers and scientists to explore the synthetic utility of this versatile intermediate in the development of new chemical entities. Further research and exploration are warranted to fully unlock the potential of **3-fluoro-5-methylphenol** in creating innovative solutions for human health and agriculture.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com